Lipophilicity Modulation: LogP Advantage of 6-Fluoro Over Parent 1,4-Benzodioxane
The calculated octanol/water partition coefficient (logP) of 6-fluoro-2,3-dihydro-1,4-benzodioxine is 1.6 [1], representing a +0.51 log unit increase over the parent compound 2,3-dihydro-1,4-benzodioxine (logP 1.09) [2]. This difference corresponds to an approximately 3.2-fold higher predicted lipophilicity, which can enhance passive membrane permeability while retaining favorable solubility characteristics due to the electron-withdrawing fluorine atom.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.6 (calculated) |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxine (parent, CAS 493-09-4): logP = 1.086 |
| Quantified Difference | ΔlogP = +0.51 (approx. 3.2× higher lipophilicity) |
| Conditions | In silico calculation method; target from Molaid database, comparator from ChemStan database |
Why This Matters
The 0.5 log unit increase positions this building block in a distinct lipophilicity space that can improve membrane permeability of derived drug candidates without the excessive logP penalties associated with chloro (Cl) or bromo (Br) substitution.
- [1] Molaid Chemical Database. 6-fluoro-2,3-dihydrobenzo[1,4]dioxine (CAS 60458-98-2). LogP = 1.6. https://www.molaid.com/MS_1466786 (accessed 2026-04-25). View Source
- [2] ChemStan Database. 2,3-Dihydro-1,4-benzodioxine (CAS 493-09-4). LogP = 1.086. https://m.chemstan.net (accessed 2026-04-25). View Source
